Ich-1 protein
Description
The Ich-1 protein, also known as caspase-2 or Nedd2, is a member of the caspase family of cysteine proteases that play critical roles in apoptosis. It was initially identified as a homolog of the Caenorhabditis elegans cell death gene ced-3 and shares structural similarities with mammalian interleukin-1β-converting enzyme (ICE) . Ich-1 exists in two alternatively spliced isoforms:
- Ich-1L (long isoform): Pro-apoptotic, containing a caspase recruitment domain (CARD) and catalytic subunits.
- Ich-1S (short isoform): Anti-apoptotic, lacking the catalytic domain and acting as a dominant-negative regulator .
Ich-1 is processed during apoptosis into its active subunits, including the p12 catalytic subunit, via cleavage by upstream proteases. This processing is inhibited by the pan-caspase inhibitor Z-VAD.FMK, which blocks apoptosis and substrate cleavage (e.g., PARP, lamins) .
Properties
CAS No. |
159036-71-2 |
|---|---|
Molecular Formula |
C10H4Cl4 |
Synonyms |
Ich-1 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Key Observations :
- Ich-1 uniquely forms a nucleolar activation platform with PIDD and RAIDD, unlike CPP32 or Mch2, which rely on cytoplasmic apoptosomes .
- ICE exhibits broader substrate cleavage, including IL-1β and crmA, whereas Ich-1 is restricted to its own precursor and baculovirus p35 under experimental conditions .
Substrate Specificity
Notable Differences:
Regulatory Mechanisms
- Alternative Splicing : Unique to Ich-1, producing antagonistic isoforms (Ich-1L/S) regulated by splicing factors (e.g., SC35 promotes pro-apoptotic Ich-1L, while hnRNP A1 enhances anti-apoptotic Ich-1S) .
- Inhibitors : Z-VAD.FMK blocks Ich-1 processing upstream of effector proteases like CPP32 and Mch3α .
- Adaptor Proteins : RAIDD is essential for Ich-1 activation but dispensable for caspase-8 or -9 in certain apoptosis pathways .
Role in Apoptosis Pathways
- Ich-1: Acts early in apoptosis, with partial processing observed in morphologically normal cells post-stimulus . It regulates both intrinsic and extrinsic pathways via interactions with PIDD and RAIDD .
- CPP32/Mch3α : Execute late-phase apoptosis by cleaving structural proteins (e.g., lamins) and DNA repair enzymes (e.g., PARP) .
- ICE : Primarily involved in inflammatory cytokine processing rather than apoptosis .
Research Findings and Implications
- Dual Regulatory Role: Ich-1’s splice variants (Ich-1L/S) provide a unique feedback mechanism, distinguishing it from caspases like CPP32, which lack endogenous anti-apoptotic isoforms .
- Nucleolar Activation : Ich-1’s nucleolar complex with NPM1 suggests a tumor-suppressive role, linking DNA damage to apoptosis .
- Therapeutic Potential: Targeting Ich-1 splicing regulators (e.g., SC35) could modulate apoptosis in diseases like cancer .
Q & A
Q. How can researchers detect and differentiate Ich-1 splice variants (Ich-1L and Ich-1S) in cellular models?
Methodological Answer:
- Use reverse transcription-polymerase chain reaction (RT-PCR) with primers designed to span exon-exon junctions of the alternatively spliced 61-bp exon.
- Expected PCR product sizes: 345 bp for Ich-1L (exon exclusion) and 406 bp for Ich-1S (exon inclusion due to the 61-bp insertion) .
- Optimize cycle numbers (e.g., 20–25 cycles) to avoid saturation, as Ich-1S may be less abundant .
- Validate isoforms via sequencing or Western blotting using isoform-specific antibodies.
Q. What experimental approaches are used to assess Ich-1's role in apoptosis?
Methodological Answer:
- Overexpression/Knockdown: Transfect cells with Ich-1L or Ich-1S expression vectors or siRNA to study isoform-specific effects on apoptosis .
- Caspase Activity Assays: Measure proteolytic cleavage of substrates like poly (ADP-ribose) polymerase (PARP) or lamins using fluorogenic substrates or Western blotting .
- Pharmacological Inhibition: Use pan-caspase inhibitors (e.g., Z-VAD.FMK) to block Ich-1 activation and assess apoptosis rescue .
Q. What is the chromosomal localization of the Ich-1 gene, and how does this inform genetic studies?
Answer:
- The human Ich-1 gene (CASP2) maps to chromosome 7q35 , near marker WI-9353 .
- This localization aids in studying associations with diseases linked to 7q35, such as cancer or neurodegenerative disorders, where caspase-2 dysregulation is implicated .
Advanced Research Questions
Q. How do splicing factors regulate the balance of Ich-1L and Ich-1S isoforms?
Methodological Answer:
- Splicing Factor Modulation: Overexpress serine-arginine-rich proteins (e.g., SC35, ASF/SF2) to promote exon skipping (increasing Ich-1L) or hnRNP A1 to enhance exon inclusion (increasing Ich-1S) .
- Functional Assays: Quantify isoform ratios via RT-PCR and correlate with apoptosis rates (e.g., TUNEL assay or Annexin V staining) in transfected cells .
- Mechanistic Insight: SC35 overexpression increases apoptosis, while hnRNP A1 reduces it, demonstrating isoform-specific regulatory networks .
Q. How does STAT1 regulate constitutive Ich-1 expression, and what are the implications for apoptosis?
Answer:
- STAT1-Null Models: STAT1-deficient cells show reduced caspase-2 (Ich-1) expression and resistance to TNF-α-induced apoptosis. Reintroducing STAT1α restores both .
- Domain-Specific Mutants: Use STAT1 mutants lacking dimerization domains to confirm that STAT1’s role in caspase expression is independent of its transcriptional activation function .
Q. What explains contradictions in Ich-1-mediated apoptosis across studies using different cell types?
Answer:
- Cell-Type Specificity: XP-B and XP-D fibroblasts show normal Ich-1-mediated apoptosis when microinjected with Ich-1 expression vectors (~50% apoptosis rate) .
- DNA Damage Context: In contrast, XP-D lymphoblasts exhibit defective DNA damage-induced apoptosis, suggesting pathway-specific dependencies (e.g., p53 status or repair machinery) .
- Mitigation Strategy: Control for genetic background, apoptosis triggers (e.g., intrinsic vs. extrinsic), and p53 functionality in experimental design .
Q. How do protein interactions (e.g., RAIDD/PIDD) activate caspase-2 in DNA damage responses?
Answer:
Q. What challenges arise in therapeutically targeting Ich-1 due to its dual pro- and anti-apoptotic roles?
Answer:
Q. How are Ich-1 and other caspases (e.g., CPP32, Mch3α) co-activated during apoptosis execution?
Methodological Answer:
- Caspase Cascade Analysis: Use fluorescence-activated cell sorting (FACS) to isolate apoptotic cells and assess sequential cleavage of Ich-1, CPP32, and Mch3α via Western blotting .
- Kinetic Profiling: Time-course experiments show Ich-1 processing precedes CPP32/Mch3α activation, suggesting hierarchical regulation .
Q. What microinjection-based methods are used to study Ich-1 in primary fibroblasts?
Answer:
- Gene Delivery: Co-inject Ich-1 expression vectors (fused to β-galactosidase) with p53 peptides into fibroblasts (e.g., GM07532) to assess apoptosis induction .
- Quantification: Score β-galactosidase-positive cells for apoptotic morphology (e.g., nuclear fragmentation) and calculate apoptosis rates (typically 45–57% in XP-B/D cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
